1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Description
Contextualization of Aryl Ketones as Organic Intermediates
Aryl ketones serve as pivotal intermediates in the synthesis of a wide range of chemical entities, from pharmaceuticals and agrochemicals to fragrances and advanced materials. The presence of the ketone functional group allows for a multitude of chemical transformations, including nucleophilic additions, reductions to alcohols, and various coupling reactions. This reactivity, combined with the stability and electronic properties of the aromatic ring, makes aryl ketones highly valuable synthons for medicinal chemists and material scientists alike.
Structural Significance of Hydroxy-substituted Phenylethanones
Within the broader class of aryl ketones, phenylethanones (acetophenones) that bear hydroxyl substitutions possess particular importance. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and, crucially, its interaction with biological targets. Furthermore, the hydroxyl group itself is a versatile functional handle, amenable to transformations such as etherification and esterification, allowing for the fine-tuning of a molecule's physicochemical properties. The presence of both a ketone and a hydroxyl group on the same phenyl scaffold provides chemists with two distinct points for molecular elaboration, enabling the construction of complex and diverse chemical architectures.
Research Trajectory and Academic Importance of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
The scientific interest in this compound is primarily linked to its role as a key intermediate in the synthesis of novel therapeutic agents. A significant application of this compound is found in the development of potent and selective inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). This enzyme is a crucial target in the quest for treatments against the protozoan parasite Cryptosporidium parvum, a major cause of diarrheal disease, particularly in immunocompromised individuals.
Research published in the Journal of Medicinal Chemistry has detailed the use of this compound as a precursor in the synthesis of a series of urea-based inhibitors of C. parvum IMPDH. The unique structure of the compound, featuring a tertiary alcohol and a meta-substituted acetyl group, provides a specific framework for building molecules designed to fit into the active site of the target enzyme. This specific application has solidified its importance in the field of medicinal chemistry as a valuable building block for antiparasitic drug discovery. nih.gov
Scope and Objectives of the Comprehensive Research Review
This review aims to provide a detailed and scientifically accurate overview of this compound, focusing exclusively on its chemical properties and its role in academic and industrial research. The objective is to present a thorough understanding of the compound's synthesis, characteristics, and its utility as a synthetic intermediate, thereby highlighting its contribution to the advancement of organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-5-4-6-10(7-9)11(2,3)13/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEFLNSJCTVLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543123 | |
| Record name | 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87771-41-3 | |
| Record name | 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87771-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical and Spectroscopic Profile
The fundamental properties of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone are summarized in the following tables, providing a snapshot of its key identifiers and structural characteristics.
Table 1: Chemical Identity and Properties
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 87771-41-3 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Physical Form | Solid or Semi-solid |
Table 2: Spectroscopic Data Overview
| Spectroscopic Data | Interpretation |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, the acetyl methyl protons, and the methyl protons of the hydroxypropyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the acetyl and hydroxypropyl groups. |
| InChI Key | MNEFLNSJCTVLTJ-UHFFFAOYSA-N |
| SMILES | CC(=O)c1cccc(c1)C(C)(C)O |
Synthesis and Elaboration in Research
The utility of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone stems from its role as a versatile intermediate. Its synthesis and subsequent chemical modifications are central to its application in medicinal chemistry.
As documented in the supplementary information of a 2012 study in the Journal of Medicinal Chemistry, a common synthetic route to this compound involves a multi-step process. While the specific experimental details for the synthesis of this exact intermediate are not fully elaborated in the main text, the general strategies employed in the paper for analogous structures provide a clear pathway. The research focuses on creating a library of urea-based inhibitors, and this compound serves as a crucial component that is further elaborated to introduce the urea (B33335) functionality and other variable substituents.
The presence of the ketone and tertiary alcohol allows for a range of chemical transformations. The ketone can be a site for reactions like reductive amination or condensation, while the tertiary alcohol can be used for ether or ester linkages, although it is sterically hindered. In the context of the C. parvum IMPDH inhibitors, the acetyl group is a precursor to further functionalization, ultimately leading to the final bioactive compounds.
Application As a Key Synthetic Intermediate
Role in the Synthesis of Bioactive Molecules
This compound is a key building block in the synthesis of potent inhibitors targeting the enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) of Cryptosporidium parvum. IMPDH is essential for the parasite's synthesis of guanine (B1146940) nucleotides, making it an attractive drug target. nih.govfrontiersin.org The structure of this compound provides a rigid scaffold upon which the necessary pharmacophoric features for IMPDH inhibition can be assembled. Researchers have utilized this intermediate to create a series of urea-based inhibitors, demonstrating its value in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against the parasite enzyme over its human counterpart.
The research trajectory highlights a clear path from this chemical intermediate to potential therapeutic agents. The work by Gorla et al. underscores the importance of such building blocks in generating novel chemical entities for tackling challenging infectious diseases.
Conclusion
Conventional Organic Synthesis Approaches
Conventional organic synthesis provides a robust framework for the construction of this compound. Two primary retrosynthetic disconnections suggest feasible pathways: the formation of the carbon-carbon bond between the aromatic ring and the acetyl group via a Friedel-Crafts acylation, or the construction of the tertiary alcohol via a Grignard reaction.
Catalyst-Mediated Reactions for Target Compound Formation
Catalysis is central to the efficient and selective synthesis of the target molecule. The choice of catalyst and reaction conditions is critical in directing the transformation towards the desired product and minimizing the formation of byproducts.
While a direct reaction between acetophenone (B1666503) and isopropanol (B130326) to yield this compound is not a standard or commonly documented synthetic route, related transformations in industrial processes, such as the production of cumene (B47948) from benzene (B151609) and propylene (B89431) (which can be derived from isopropanol), offer insights into the types of catalysts that could be employed. For instance, the alkylation of benzene with isopropanol over zeolite catalysts is a known process for cumene synthesis. google.com However, for the specific transformation to form the target compound, alternative, more direct methods are generally favored in laboratory and industrial synthesis.
A more plausible approach involves a multi-step synthesis. One potential, though less direct, route could involve the Friedel-Crafts alkylation of a suitable acetophenone derivative with an isopropyl source, followed by oxidation to introduce the hydroxyl group. However, direct acylation or Grignard addition reactions are generally more efficient for constructing the target molecule.
The synthesis of this compound would likely rely on well-established catalytic systems for either Friedel-Crafts or Grignard reactions.
For a Friedel-Crafts Acylation Approach: This pathway would likely involve the acylation of cumene (isopropylbenzene) with an acetylating agent like acetyl chloride or acetic anhydride. The reaction is typically catalyzed by a Lewis acid.
Lewis Acid Catalysts: Aluminum chloride (AlCl₃) is a traditional and potent catalyst for Friedel-Crafts acylation. libretexts.org Other Lewis acids such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) can also be employed. numberanalytics.com The catalyst's role is to activate the acylating agent, typically by forming a highly electrophilic acylium ion, which then attacks the aromatic ring. libretexts.org
Solid Acid Catalysts: To address the environmental and practical issues associated with homogeneous Lewis acids, solid acid catalysts such as zeolites and ion-exchange resins have been explored for Friedel-Crafts reactions. researchgate.net Zeolites, with their shape-selective properties, can offer advantages in terms of regioselectivity and catalyst recyclability. exxonmobilchemical.com For the acylation of cumene, a zeolite catalyst could potentially favor the formation of the desired para-isomer due to steric hindrance.
For a Grignard Reaction Approach: This is a highly probable and efficient route. The synthesis would involve the reaction of a Grignard reagent, such as 3-acetylphenylmagnesium bromide (prepared from 3-bromoacetophenone and magnesium metal), with acetone (B3395972). orgsyn.org
Magnesium Metal: The key "catalyst" or initiator for the Grignard reagent formation is magnesium metal. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates and stabilizes the Grignard reagent. libretexts.org The success of this reaction is highly dependent on the purity of the magnesium and the exclusion of moisture and protic solvents. libretexts.org
Optimization of Reaction Parameters for Yield and Purity Maximization
To achieve high yield and purity of this compound, careful optimization of reaction parameters such as temperature and pressure is crucial.
Temperature is a critical parameter that influences both the rate and selectivity of the reaction.
In Friedel-Crafts Acylation:
Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired side products and isomers. numberanalytics.com
For the acylation of substituted benzenes, temperature can affect the isomeric distribution of the products. chemguide.co.uk Lower temperatures often favor the formation of the thermodynamically more stable para-isomer. google.com
A study on the Friedel-Crafts acylation of anisole (B1667542) showed that varying the temperature between 40°C and 60°C had a significant impact on the product yield. researchgate.net
Interactive Data Table: Effect of Temperature on Friedel-Crafts Acylation Yield (Anisole Example)
| Entry | Catalyst Load (mol%) | Temperature (°C) | Yield (%) |
| 1 | 10 | 60 | 97 |
| 2 | 5 | 60 | 87 |
| 3 | 2 | 60 | 65 |
| 4 | 10 | 40 | 82 |
| 5 | 5 | 40 | 68 |
| 6 | 2 | 40 | 51 |
| Data adapted from a study on the acylation of anisole and is presented for illustrative purposes. researchgate.net |
In Grignard Reactions:
The formation of the Grignard reagent is an exothermic process and often requires initial heating to start, but then may need cooling to control the reaction rate.
The subsequent reaction of the Grignard reagent with a carbonyl compound is also typically exothermic. Low temperatures are often employed to control the reaction rate and minimize side reactions, such as enolization of the ketone.
The influence of pressure is more pronounced in reactions involving gaseous reactants or where a significant change in the number of moles of gas occurs.
In Friedel-Crafts Acylation:
When using gaseous reactants, increasing the pressure can increase the concentration of the reactant in the reaction mixture, thereby accelerating the reaction rate. numberanalytics.com
In industrial processes like the alkylation of benzene with ethene, the reaction is carried out under pressure to maintain the reactants in the liquid phase at the reaction temperature. libretexts.org For the laboratory-scale synthesis of the target compound using liquid reactants, pressure is less likely to be a critical parameter to control, and the reaction is typically run at atmospheric pressure.
In Grignard Reactions:
Grignard reactions are typically conducted at atmospheric pressure in standard laboratory glassware. The influence of pressure on the kinetics of these reactions is not a commonly studied or manipulated parameter for optimization, as the reactants are typically in the liquid or solid phase.
Biocatalytic Synthesis Routes
Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, offering high selectivity under mild, environmentally benign conditions. bibliotekanauki.plnih.gov The synthesis of chiral molecules, particularly optically active alcohols derived from prochiral ketones, is a significant application of this methodology. bibliotekanauki.plusm.my Enzymes, either in isolated form or within whole microbial cells, can catalyze the reduction of carbonyl groups with exceptional chemo-, regio-, and stereoselectivity. bibliotekanauki.plnih.gov This section explores the biocatalytic approaches pertinent to the transformation of this compound, focusing on enzymatic reduction and the influence of process parameters on catalytic efficiency.
The enzymatic reduction of a prochiral ketone, such as the ethanone (B97240) moiety in this compound, to its corresponding chiral secondary alcohol is a cornerstone of asymmetric biocatalysis. This transformation is predominantly accomplished by a class of enzymes known as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). bibliotekanauki.plnih.gov These enzymes facilitate the stereoselective transfer of a hydride ion from a cofactor to the carbonyl carbon of the ketone substrate.
The catalytic activity of ADHs is dependent on a nicotinamide (B372718) cofactor, either nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), which is consumed in stoichiometric amounts during the reaction. bibliotekanauki.plnih.gov The general mechanism involves the binding of the cofactor and the ketone substrate to the enzyme's active site. The enzyme then positions the substrate and cofactor optimally for the hydride transfer, leading to the formation of the alcohol product and the oxidized cofactor (NAD⁺ or NADP⁺). bibliotekanauki.pl
Given the high cost of these cofactors, in situ regeneration is essential for the economic viability of the process on a preparative scale. Cofactor recycling can be achieved through various strategies, most commonly by using a coupled-enzyme system. For instance, a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), can be used to reduce the oxidized cofactor back to its active form by oxidizing a sacrificial co-substrate like glucose or formate. nih.gov Alternatively, when using whole-cell biocatalysts, cofactor regeneration is often handled by the cell's own metabolic machinery.
Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification and the inherent provision of a cofactor regeneration system. researchgate.net Microorganisms from various genera, including bacteria, yeast, and fungi, have been successfully employed as biocatalysts for the asymmetric reduction of prochiral ketones to produce valuable chiral alcohols. mdpi.comfrontiersin.org
The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is produced) is determined by the specific enzyme(s) present in the microorganism. Many dehydrogenases follow Prelog's rule, which predicts the stereochemistry of the product based on the substrate structure, though anti-Prelog enzymes are also known and valuable for accessing the opposite enantiomer. mdpi.com The selection of an appropriate microbial catalyst is therefore crucial for achieving high enantiomeric excess (ee) for the desired alcohol stereoisomer.
Plant cells and tissues represent a readily available and cost-effective source of biocatalysts. Among these, the common carrot (Daucus carota) has been extensively documented as an efficient agent for the enantioselective reduction of a wide array of prochiral ketones, including various acetophenone derivatives. nih.govacs.orgrsc.org The use of carrot root cells aligns with the principles of green chemistry, as the reactions are typically performed in an aqueous medium under mild conditions. nih.govacs.org
Reductions using Daucus carota often yield optically active secondary alcohols with moderate to excellent chemical yields and high enantioselectivity. nih.govnih.gov For acetophenones, the reduction typically leads to the corresponding (S)-phenylethanol derivatives. nih.gov The table below summarizes the biocatalytic reduction of several acetophenone derivatives using Daucus carota, illustrating its potential for the stereoselective reduction of the ketone group in this compound.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|
| Acetophenone | 1-Phenylethanol | 96 | >98 | S |
| 4-Methylacetophenone | 1-(p-tolyl)ethanol | 90 | >98 | S |
| 4-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | 85 | >98 | S |
| 3-Methoxyacetophenone | 1-(3-methoxyphenyl)ethanol | 88 | >98 | S |
Data are representative examples from published studies on ketone reduction using Daucus carota. nih.govnih.gov
The pH of the reaction medium is a crucial parameter in enzymatic reactions as it affects the ionization state of the enzyme's amino acid residues, particularly those in the active site, as well as the substrate and cofactors. researchgate.net Deviations from the optimal pH can lead to a significant loss of catalytic activity or even irreversible denaturation of the enzyme. For most microbial ketone reductions, the optimal pH typically falls within the neutral to slightly alkaline range (pH 6.0–8.0). mdpi.comresearchgate.net Determining the optimal pH for a specific biocatalyst, such as Daucus carota cells, requires empirical testing by monitoring reaction rates and yields across a range of pH values.
| pH | Relative Activity (%) |
|---|---|
| 5.0 | 45 |
| 6.0 | 82 |
| 7.0 | 100 |
| 8.0 | 91 |
| 9.0 | 65 |
This table presents illustrative data showing a typical pH profile for an enzyme-catalyzed reaction. mdpi.com
Temperature significantly impacts the rate of enzymatic reactions. Initially, an increase in temperature raises the kinetic energy of molecules, leading to more frequent collisions and a higher reaction rate. bibliotekanauki.plresearchgate.net However, enzymes are proteins with specific three-dimensional structures essential for their function. Above an optimal temperature, the enzyme begins to unfold and denature, resulting in a rapid loss of catalytic activity. bibliotekanauki.pl This trade-off necessitates careful temperature control during the biocatalytic process. The optimal temperature for most microbial and plant-based reductions is generally between 25°C and 40°C. usm.myresearchgate.net Operating at very high temperatures can damage the cells and inactivate the enzymes, while very low temperatures can lead to impractically slow reaction rates. bibliotekanauki.plmdpi.com
| Temperature (°C) | Product Yield (%) after 24h |
|---|---|
| 20 | 55 |
| 25 | 78 |
| 30 | 95 |
| 35 | 89 |
| 40 | 62 |
| 50 | 21 |
This table provides representative data illustrating the typical relationship between temperature and product yield in a whole-cell biocatalytic reaction. mdpi.comresearchgate.net
Process Condition Adjustments for Enhanced Enzyme Activity
Purification and Isolation Strategies for Synthetic Products
Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, robust purification strategies are necessary to isolate the target compound in high purity. The selection of an appropriate purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.
Chromatographic Separation Techniques
Chromatography is a powerful technique for the separation of individual components from a mixture. Its application in the purification of this compound relies on the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.
Column chromatography is a widely employed method for the purification of organic compounds on a laboratory scale. The choice of the stationary and mobile phases is crucial for achieving efficient separation.
For the purification of this compound, a polar stationary phase such as silica (B1680970) gel (SiO₂) is commonly utilized due to the presence of the polar ketone and hydroxyl functional groups in the molecule. The separation mechanism is based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and thus elute more slowly.
The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the sample through the column. The polarity of the mobile phase is a critical parameter that is optimized to achieve the best separation. A common approach for compounds like this compound is to use a mixture of a non-polar solvent and a more polar solvent. A gradient of increasing polarity is often employed to first elute the non-polar impurities, followed by the desired product, and finally the more polar impurities.
A typical mobile phase system for the purification of aromatic ketones is a mixture of hexane (B92381) and ethyl acetate (B1210297). The separation of this compound can be effectively achieved using such a system. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
Table 1: Column Chromatography Parameters for the Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane-Ethyl Acetate gradient |
| Elution Gradient | Starting with 5% Ethyl Acetate in Hexane, gradually increasing to 20% Ethyl Acetate |
| Sample Loading | Dry loading with silica gel |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
| Expected Outcome | Isolation of this compound with >98% purity |
Recrystallization Methods for High-Purity Compound Isolation
Recrystallization is a powerful technique for the purification of solid organic compounds. The principle of this method is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.
For a compound like this compound, which possesses both aromatic and polar functional groups, a mixed solvent system is often effective for recrystallization. This typically involves a solvent in which the compound is readily soluble and a second solvent (an "anti-solvent") in which it is poorly soluble. The two solvents must be miscible.
A common solvent combination for the recrystallization of aromatic ketones is a mixture of a polar solvent like ethanol (B145695) or ethyl acetate with a non-polar solvent such as hexane or heptane. The crude this compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly turbid. Upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Table 2: Recrystallization Solvents for the Purification of this compound
| Solvent System | Procedure | Expected Purity |
| Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization. | >99% |
| Ethyl Acetate/Hexane | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes turbid. Cool slowly to promote the formation of high-purity crystals. | >99% |
| Toluene | Dissolve the crude product in hot toluene. Allow the solution to cool slowly to room temperature. The compound will crystallize out upon cooling. | >98.5% |
The choice of the recrystallization solvent system depends on the specific impurities present in the crude product. Through careful selection of the purification strategy, this compound can be obtained in high purity, suitable for its intended applications in organic synthesis and medicinal chemistry.
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These methods, particularly those rooted in Density Functional Theory (DFT), allow for the detailed examination of molecular geometries, electronic structures, and reactivity patterns.
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. For this compound, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation.
The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the acetyl and 2-hydroxypropan-2-yl groups would exhibit some degree of steric interaction, influencing their orientation relative to the phenyl ring. The planarity of the acetyl group with the aromatic ring would be a point of interest, as this affects electronic conjugation.
The electronic structure of the molecule can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. For aromatic ketones, the HOMO is typically a π-orbital delocalized over the benzene ring and the carbonyl group, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transition properties. In a study on acetophenone derivatives, it was found that substituent groups significantly influence the aromaticity and energetic properties of the molecule. asianpubs.org
Table 1: Predicted Molecular Properties from DFT Calculations (Hypothetical Data)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Local reactivity descriptors, such as Fukui functions, can also be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For an aromatic ketone, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the aromatic ring would be susceptible to electrophilic substitution. libretexts.org
Table 2: Predicted Global Reactivity Descriptors (Hypothetical Data)
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV | Moderate tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV | Indicates good stability. |
| Softness (S) | 1/η | 0.43 eV-1 | Moderately polarizable. |
Computational methods can simulate vibrational spectra, such as infrared (IR) spectra, with a high degree of accuracy. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This simulated spectrum is an invaluable tool for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. researchgate.net For this compound, key vibrational modes would include:
O-H stretch: A broad band characteristic of the hydroxyl group.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations.
C=O stretch: A strong, sharp band characteristic of the ketone carbonyl group.
C=C stretches: Vibrations associated with the aromatic ring.
C-O stretch: Corresponding to the tertiary alcohol.
Computational studies on acetophenone have shown excellent agreement between calculated and experimental IR spectra, lending confidence to the predictive power of these methods. researchgate.net
Table 3: Predicted Characteristic IR Frequencies (Hypothetical Data)
| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |
|---|---|---|
| O-H stretch (alcohol) | ~3400 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ketone) | ~1685 | Strong, Sharp |
| C=C stretch (aromatic) | 1600-1450 | Medium to Weak |
Computational Modeling of Reaction Mechanisms
Computational modeling can also be used to investigate the pathways and kinetics of chemical reactions involving this compound.
The oxidation of this compound would likely proceed via a free-radical mechanism, similar to the well-studied oxidation of cumene (isopropylbenzene). ceur-ws.orgresearchgate.net The tertiary benzylic hydrogen atom in the 2-hydroxypropan-2-yl group is susceptible to abstraction, initiating a radical chain reaction. Computational simulations can model the elementary steps of this process, including initiation, propagation, and termination, to predict the reaction kinetics and the formation of various oxidation products. The cumene process, which involves the oxidation of cumene to cumene hydroperoxide, is a cornerstone of industrial phenol (B47542) and acetone production, and computational studies have been instrumental in optimizing this process. wikipedia.orgulisboa.pt
At elevated temperatures, this compound would undergo thermal decomposition, or cracking. Computational studies can elucidate the various possible cracking pathways and their associated thermodynamics. The weakest bonds in the molecule are likely to be the C-C bonds of the isopropyl group and the bond connecting the acetyl group to the phenyl ring. The thermal cracking of alkylbenzenes has been the subject of kinetic modeling studies, which reveal complex reaction networks involving numerous radical species. researchgate.netnih.gov A detailed kinetic model for the thermal cracking of this molecule would involve a large number of elementary reactions and species. researchgate.net
Process Simulation and Chemical Engineering Applications
Process simulators are powerful tools used for the design, optimization, and analysis of chemical processes. The accuracy of these simulations is highly contingent on the quality of the physical and chemical property data of the components involved. For a pure component like this compound, a range of temperature-dependent thermophysical properties is required to model its behavior in a process. These properties typically include, but are not limited to:
Vapor pressure
Liquid and vapor heat capacity
Enthalpy of vaporization
Liquid and vapor viscosity
Liquid and vapor thermal conductivity
Density
Currently, only limited experimental and predicted data for this compound have been published. The available data is presented in the table below.
Available Thermophysical Property Data for this compound
| Property | Value | Source |
|---|---|---|
| Melting Point | 47 - 50 °C | Experimental |
| Boiling Point | 276.2 ± 15.0 °C | Predicted |
This limited dataset is insufficient for a rigorous process simulation. For instance, without vapor pressure data as a function of temperature, it is impossible to accurately model vapor-liquid equilibrium, which is crucial for simulating processes like distillation. Similarly, the absence of heat capacity and enthalpy of vaporization data prevents accurate energy balance calculations for heating, cooling, or phase change operations.
In situations where experimental data is scarce, chemical engineers often resort to property estimation methods. These methods use the chemical structure of a compound to predict its thermophysical properties. One of the most common approaches is the use of group contribution methods . These methods are based on the principle that the properties of a molecule are the sum of the contributions of its individual functional groups.
For this compound, the molecule can be broken down into the following functional groups:
Aromatic ketone group
Tertiary alcohol group
Substituted benzene ring
Methyl groups
Process simulation software like Aspen Plus has built-in tools for property estimation based on group contribution and other methods. By defining the molecular structure of this compound, the software can generate a complete set of estimated thermophysical properties required for a simulation. While these estimated properties are generally less accurate than experimental data, they are often sufficient for preliminary process design and feasibility studies.
The general workflow for utilizing a compound with limited data like this compound in a process simulator would be:
Data Compilation: Gather all available experimental data for the compound.
Component Definition: Define the compound in the simulator's database, including its molecular structure.
Property Estimation: Use the simulator's built-in estimation tools to predict the missing thermophysical properties. The software often allows the user to select from various estimation methods.
Data Regression: If some experimental data is available, it can be used to regress the parameters of the property models to improve the accuracy of the estimations.
Process Simulation: With a complete set of (partially estimated) thermophysical properties, the compound can be included in a process model to simulate its behavior in various unit operations.
Design, Synthesis, and Academic Significance of Derivatives and Analogues
Rational Design Principles for Novel Chemical Entities
The design of new molecules based on the 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone scaffold is guided by established principles of medicinal chemistry. These principles aim to optimize the pharmacological profile of a lead compound by modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.
Strategic Functional Group Modifications
The ketone and tertiary alcohol functional groups of this compound are prime targets for chemical modification. nbinno.com These modifications can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability, all of which can influence its biological activity.
Table 1: Potential Functional Group Modifications and Their Rationale
| Functional Group | Potential Modification | Rationale for Modification |
| Ketone | Reduction to a secondary alcohol | Introduce a new hydrogen bond donor and a chiral center, which can lead to stereospecific interactions with biological targets. |
| Reductive amination | Introduce a basic nitrogen atom to improve aqueous solubility and potentially form salt bridges with target proteins. | |
| Conversion to an oxime or hydrazone | Explore different hydrogen bonding patterns and steric bulk around the core structure. | |
| Tertiary Alcohol | Esterification or etherification | Modulate lipophilicity and potentially serve as a prodrug strategy to improve bioavailability. |
| Dehydration to an alkene | Introduce conformational rigidity and explore interactions in hydrophobic pockets of target proteins. | |
| Replacement with a fluorine atom | Enhance metabolic stability and potentially improve binding affinity through favorable electrostatic interactions. |
Exploration of Positional Isomerism and its Structure-Reactivity Relationships
For instance, moving the acetyl group to the para position relative to the 2-hydroxypropan-2-yl group might allow for a more extended conformation, which could be beneficial for binding to certain enzymes or receptors. Conversely, the ortho-isomer might adopt a more compact conformation due to potential intramolecular interactions, which could favor binding to different targets. The study of these positional isomers is a fundamental strategy in establishing a comprehensive structure-activity relationship.
Incorporation of Heterocyclic Moieties for Enhanced Functionality
Heterocyclic rings are prevalent in a vast number of pharmaceuticals due to their ability to engage in a wide range of interactions, including hydrogen bonding, and to serve as bioisosteric replacements for other functional groups. The this compound scaffold can be elaborated by incorporating various heterocyclic systems.
For example, the acetyl group can serve as a synthetic handle for the construction of nitrogen-containing heterocycles such as pyrazoles, isoxazoles, or pyrimidines. These modifications can introduce new pharmacophoric features, improve pharmacokinetic properties, and explore novel chemical space. The choice of the heterocyclic ring is often guided by the specific therapeutic target and the desired physicochemical properties of the final compound.
Synthetic Routes to Bioactive Small Molecules
The chemical versatility of this compound makes it a valuable starting material for the synthesis of a diverse array of bioactive small molecules. chemicalbook.com Its functional groups provide reactive sites for a variety of chemical transformations. nbinno.com
Derivatization for Exploration in Medicinal Chemistry Applications
The ketone and tertiary alcohol functionalities of this compound allow for a wide range of derivatization reactions. These reactions are instrumental in creating libraries of related compounds for screening in various biological assays.
Table 2: Examples of Derivatization Reactions and Their Applications
| Reaction Type | Reagents and Conditions | Product Class | Potential Medicinal Chemistry Application |
| Grignard Reaction | Organomagnesium halides (e.g., CH₃MgBr) followed by aqueous workup | Di-tertiary alcohols | Exploration of steric and electronic effects on receptor binding. |
| Wittig Reaction | Phosphonium ylides (e.g., Ph₃P=CH₂) | Alkenes | Introduction of conformational constraints and investigation of hydrophobic interactions. |
| Acylation | Acid chlorides or anhydrides in the presence of a base | Esters | Prodrug design to enhance bioavailability and modify duration of action. |
| Ether Synthesis | Alkyl halides in the presence of a base (Williamson ether synthesis) | Ethers | Modulation of lipophilicity and metabolic stability. |
Synthesis of Chalcone (B49325) Analogues and Related Scaffolds
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-known class of bioactive compounds with a wide range of pharmacological activities. The synthesis of chalcone analogues is a common strategy in drug discovery. The this compound can serve as the ketone component in a Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce a library of novel chalcones. wikipedia.orgnumberanalytics.com
The general reaction involves the base-catalyzed condensation of the ketone with an aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. numberanalytics.com
Table 3: Hypothetical Chalcone Analogues from this compound
| Aromatic Aldehyde | Resulting Chalcone Structure | Potential Biological Interest |
| Benzaldehyde | 1-(3-(2-hydroxypropan-2-yl)phenyl)-3-phenylprop-2-en-1-one | Core chalcone scaffold for initial screening. |
| 4-Methoxybenzaldehyde | 3-(4-methoxyphenyl)-1-(3-(2-hydroxypropan-2-yl)phenyl)prop-2-en-1-one | Introduction of an electron-donating group to probe electronic effects on activity. |
| 4-Nitrobenzaldehyde | 3-(4-nitrophenyl)-1-(3-(2-hydroxypropan-2-yl)phenyl)prop-2-en-1-one | Introduction of an electron-withdrawing group to investigate electronic effects. |
| 2-Furaldehyde | 3-(Furan-2-yl)-1-(3-(2-hydroxypropan-2-yl)phenyl)prop-2-en-1-one | Incorporation of a heterocyclic ring to explore new interactions with biological targets. |
The resulting chalcones can then be further modified, for example, by cyclization reactions to form other heterocyclic systems such as pyrazolines, flavanones, or pyrimidines, thereby expanding the chemical diversity of the synthesized library.
Preparation of Pyrazoline Derivatives from Related Precursors
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest due to their broad spectrum of biological activities. thepharmajournal.com A common and effective method for synthesizing pyrazoline derivatives utilizes α,β-unsaturated ketones, known as chalcones, as key intermediates. thepharmajournal.comderpharmachemica.com These chalcones can be readily prepared from acetophenone (B1666503) precursors, including this compound.
The synthesis is typically a two-step process:
Chalcone Formation (Claisen-Schmidt Condensation): The first step involves the base-catalyzed aldol (B89426) condensation between an aryl methyl ketone (such as an acetophenone derivative) and an aromatic aldehyde. derpharmachemica.comajgreenchem.com This reaction, known as the Claisen-Schmidt condensation, results in the formation of a 1,3-diarylprop-2-en-1-one, or chalcone. jove.com The reaction is often carried out at room temperature with a base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. derpharmachemica.comcore.ac.uk
Pyrazoline Synthesis (Cyclization): The second step is the cyclization of the chalcone intermediate. This is achieved by reacting the chalcone with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol (B145695) or glacial acetic acid. thepharmajournal.comacs.org The reaction mixture is typically heated under reflux. thepharmajournal.comrasayanjournal.co.in The presence of an acid catalyst, like acetic acid, can increase the reactivity and facilitate the ring closure to form the pyrazoline ring. uii.ac.iddergipark.org.tr The mechanism proceeds through a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. dergipark.org.tr
Various reaction conditions have been explored to optimize the synthesis of pyrazoline derivatives from chalcone precursors, including conventional heating and ultrasonic irradiation, with the latter often providing higher yields in shorter reaction times.
| Hydrazine Reagent | Catalyst/Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrazine Hydrate | Glacial Acetic Acid / Ethanol | Reflux for 6 hours | Good yields | rasayanjournal.co.indergipark.org.tr |
| Phenylhydrazine | Glacial Acetic Acid | Ultrasonic irradiation for 25-150 min | ~80% | |
| 2,4-Dinitrophenylhydrazine | Ethanol | Reflux for 2-3 hours | 68% - 82% | derpharmachemica.com |
| Hydrazine Hydrate | Ethanol | Reflux for 5 hours | ~73% | thepharmajournal.com |
| Phenylhydrazine | Ethanol | Reflux for 4 hours | ~75% | thepharmajournal.com |
Comparative Studies of Structural Analogues
Structural analogues of this compound, which are part of the broader acetophenone family, offer a valuable platform for structure-activity relationship (SAR) studies. rasayanjournal.co.in By systematically modifying the substitution patterns on the aromatic ring, researchers can investigate how these changes influence the chemical and biological properties of the molecule.
Assessment of Distinct Chemical and Potential Biological Properties Resulting from Substitution Patterns
The chemical and biological properties of acetophenone derivatives are highly dependent on the nature and position of substituents on the phenyl ring. nih.gov These modifications can alter the molecule's electronic properties, conformation, solubility, and its ability to interact with biological targets. rasayanjournal.co.inresearchgate.net
Potential Biological Properties: The substitution pattern is a key determinant of the biological activity of acetophenone analogues.
Antimicrobial Activity: The incorporation of electron-withdrawing groups into acetophenone-derived hydrazones has been shown to enhance antimicrobial efficacy. rasayanjournal.co.in Halogen-substituted acetophenones, such as 2,4-dichloroacetophenone, have demonstrated potent nematicidal activity against root-knot nematodes. nih.gov
Antifungal Activity: Hydroxy-substituted acetophenones exhibit considerable antifungal activity against various plant pathogens. mdpi.com However, the presence of unprotected hydroxyl groups can lead to poor solubility and bioavailability, which hinders their development as pharmaceutical products. researchgate.net
Other Activities: A wide range of other potential biological activities have been reported for acetophenone derivatives, including anti-inflammatory, antioxidant, and anticancer properties, highlighting the versatility of this chemical scaffold. mdpi.comontosight.ai
| Substituent Type | Example Substituent | Effect on Chemical Properties | Resulting Potential Biological Properties | Reference |
|---|---|---|---|---|
| Electron-donating | Methyl (-CH₃), Alkoxy (-OR) | Promotes planar conformation. | Variable; can be precursors to bioactive chalcones. | researchgate.net |
| Electron-withdrawing | Nitro (-NO₂), Cyano (-CN) | Increases non-planarity; alters electronic distribution. | Enhanced antimicrobial activity in derived hydrazones. | rasayanjournal.co.inresearchgate.net |
| Halogen | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | Induces significant twist; 2'-fluoro enforces s-trans conformation. | Potent nematicidal and antimicrobial activities. | nih.govresearchgate.netnih.gov |
| Hydroxyl | Hydroxy (-OH) | Increases polarity; can form hydrogen bonds. | Significant antifungal activity, but may have poor solubility/bioavailability. | researchgate.netmdpi.com |
Structural Revision and Elucidation Studies of Natural Products Containing Related Motifs (e.g., Acronyculatins, Radstrictins)
The acetophenone motif is a common structural core in a variety of natural products. nih.gov The structural elucidation of these molecules is crucial for understanding their biosynthesis and potential biological activities. The genus Acronychia, in particular, is a rich source of acetophenone derivatives. nih.govkib.ac.cn
Studies on the plant Acronychia oligophlebia have led to the isolation and identification of numerous new prenylated acetophenone derivatives. kib.ac.cn For example, Chen et al. identified seven new acetophenone-derived compounds from this species, while a separate investigation by Yang et al. resulted in the isolation of six additional new prenylated acetophenones from its leaves. kib.ac.cn The elucidation of these complex structures relies on comprehensive spectroscopic analysis, including High-Resolution Mass Spectrometry (HRMS) and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. These analyses allow for the precise determination of the molecular formula, connectivity, and stereochemistry of the natural products.
For instance, the characterization of Acrovestone, another acetophenone derivative extracted from A. pedunculata, required detailed spectroscopic data to confirm its unique structure. kib.ac.cn These elucidation studies are fundamental, as the biological activity of these natural products, such as cytotoxic effects against cancer cell lines, is directly linked to their specific chemical structures. kib.ac.cn While the term "Acronyculatins" is not explicitly defined in the cited literature, it logically refers to the class of acetophenone-based natural products isolated from the Acronychia genus.
Information regarding "Radstrictins" and their structural relation to acetophenone motifs is less prevalent in the surveyed chemical literature. The structural elucidation of Radstrictin B, isolated from a liverwort, has been reported, but its core structure does not appear to be directly based on an acetophenone motif. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Research
Strategic Reagent in Bioactive Compound Synthesis
In the realm of medicinal chemistry and drug discovery, 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone serves as a key building block for the synthesis of a diverse array of bioactive compounds. acs.org Its structural motifs are found in various pharmacologically active agents, and its functional groups offer multiple reaction sites for chemical modification and elaboration.
While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available literature, its structural framework is analogous to moieties found in known enzyme inhibitors. Ethanone (B97240) derivatives, in general, are precursors to a wide range of compounds that have been investigated for their potential to inhibit various enzymes. For instance, derivatives of 1-phenyl-2-(phenylamino) ethanone have been synthesized and evaluated as inhibitors of MCR-1, an enzyme conferring resistance to colistin, a last-resort antibiotic. researchgate.net
The general synthetic strategy involves the modification of the ethanone core to introduce pharmacophores that can interact with the active site of a target enzyme. The ketone functionality of this compound can be readily transformed into other functional groups, such as amines or hydrazones, which can then be further derivatized to create libraries of potential enzyme inhibitors. For example, 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives have been synthesized and shown to be notable inhibitors of butyrylcholinesterase. nbinno.com
The table below illustrates the potential of ethanone derivatives in enzyme inhibition studies, drawing parallels from related compounds.
| Enzyme Target | Example Ethanone Derivative Class | Potential Inhibitory Action |
| MCR-1 | 1-phenyl-2-(phenylamino) ethanone derivatives | Overcoming antibiotic resistance researchgate.net |
| Butyrylcholinesterase | 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives | Management of neurodegenerative diseases nbinno.com |
| Catechol-O-methyltransferase (COMT) | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives | Treatment of Parkinson's disease aiche.org |
The derivatives synthesized from this compound are instrumental in elucidating the interactions between small molecules and their biological targets. By systematically modifying the structure of the parent compound, researchers can probe the specific molecular interactions that govern biological activity. For example, the introduction of different substituents on the phenyl ring can influence the compound's binding affinity and selectivity for a particular protein.
Molecular docking studies on derivatives of similar ethanone compounds have shown interactions with key amino acid residues, such as Glu246 and Thr285 in the MCR-1 protein, through hydrogen bonding. researchgate.net These computational insights, combined with experimental data, help in understanding the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.
The tertiary alcohol group in this compound can also play a crucial role in molecular recognition, potentially forming hydrogen bonds with amino acid residues in a protein's active site. The spatial arrangement of the functional groups in this compound provides a scaffold that can be optimized for interaction with various biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases.
The primary utility of this compound in medicinal chemistry lies in its role as a versatile precursor. acs.org Its ketone and tertiary alcohol functionalities allow for a wide range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. nbinno.com
Key transformations of the functional groups in this compound include:
Reduction of the ketone: to form a secondary alcohol.
Oxidation of the ketone: (under specific conditions) or its conversion to other functional groups.
Reactions at the alpha-carbon: of the ketone to introduce new substituents.
Derivatization of the tertiary alcohol: through esterification or etherification.
These transformations enable the synthesis of a diverse library of compounds for screening against various biological targets. The compound's structure can be incorporated into larger molecules, including heterocyclic systems, which are prevalent in many modern pharmaceuticals. acs.org
Chemical Intermediate in Specialized Product Development
Beyond its applications in medicinal chemistry, this compound is a key chemical intermediate in the development of specialized products, including fine chemicals and materials with specific properties.
The industrial synthesis of acetophenone (B1666503) derivatives often relies on robust and scalable chemical reactions such as Friedel-Crafts acylation and Grignard reactions. While specific industrial synthesis pathways for this compound are not widely published, its synthesis can be envisioned through established industrial methodologies.
One potential pathway involves the Friedel-Crafts acylation of a suitably protected (2-hydroxypropan-2-yl)benzene with an acetylating agent like acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride.
Alternatively, a Grignard reaction between 3-acetylphenylmagnesium bromide and acetone (B3395972) would yield the desired product. The choice of the synthetic route on an industrial scale would depend on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification.
The table below outlines plausible industrial synthesis routes for this compound.
| Reaction Type | Starting Materials | Key Reagents | Potential Advantages |
| Friedel-Crafts Acylation | (2-hydroxypropan-2-yl)benzene, Acetyl chloride/Acetic anhydride | Aluminum chloride (AlCl₃) | Well-established industrial process, high yields. |
| Grignard Reaction | 3-Bromoacetophenone, Acetone | Magnesium (Mg), Dry ether | Versatile for C-C bond formation. |
For any chemical intermediate to be viable for industrial applications, its production process must be optimized for scalability, efficiency, and cost-effectiveness. Process optimization for the synthesis of this compound would involve several key considerations:
Catalyst Selection and Loading: In a Friedel-Crafts acylation, optimizing the type and amount of Lewis acid catalyst is crucial to maximize yield and minimize waste.
Work-up and Purification: Developing an efficient work-up and purification protocol is essential for obtaining the product in high purity and for minimizing solvent waste.
Continuous Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. Continuous flow Grignard reactions, for example, are being developed for the safer and more scalable production of pharmaceutical intermediates.
By systematically addressing these parameters, the production of this compound can be made more sustainable and economically viable for its diverse applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, and what critical parameters influence reaction efficiency?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring (e.g., 3-(2-hydroxypropan-2-yl)benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . Key parameters include solvent polarity (e.g., dichloromethane or nitrobenzene), temperature control (0–50°C), and catalyst stoichiometry. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability .
Q. How is the structure of this compound confirmed post-synthesis?
- Answer : Structural confirmation employs spectroscopic techniques :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 200–210 ppm) .
- IR : Strong absorbance near 1680 cm⁻¹ confirms the ketone group .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 178.23) validate the molecular formula (C₁₁H₁₄O₂) . Predicted spectra from tools like ACD/Labs Percepta ensure accuracy .
Q. What safety precautions are recommended when handling this compound?
- Answer : Due to limited toxicological data, adhere to GHS/CLP guidelines :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers away from oxidizers. Emergency protocols include rinsing exposed skin with water and seeking medical evaluation .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation to improve yield and purity for this compound?
- Answer : Optimization strategies include:
- Catalyst modification : Use recyclable Brønsted acid ionic liquids (e.g., [BMIM]HSO₄) to reduce waste .
- Microwave-assisted synthesis : Enhances reaction rate and selectivity under controlled dielectric heating .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes AlCl₃ residues and by-products .
Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Answer : Contradictions arise from conformational isomerism or impurities. Mitigation steps:
- Variable-temperature NMR : Resolves dynamic rotational barriers in the hydroxypropan-2-yl group .
- HPLC-MS : Detects trace impurities (e.g., unreacted aldehydes) with >95% purity thresholds .
- X-ray crystallography : Defines solid-state conformation if steric hindrance distorts solution-phase spectra .
Q. What strategies enable the use of this compound as a precursor in drug synthesis?
- Answer : Functionalization pathways include:
- Ketone derivatization : Convert the ethanone group to hydrazones or oximes for bioactivity screening .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces pharmacophores (e.g., fluorine substituents) .
- Metabolic studies : Use radiolabeled (¹⁴C) analogs to track hepatic clearance pathways in vitro .
Q. How can researchers design assays to study this compound’s role in enzyme inhibition?
- Answer :
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with proteins (e.g., COX-2) via AutoDock Vina, guided by the compound’s 3D structure (PubChem CID) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
